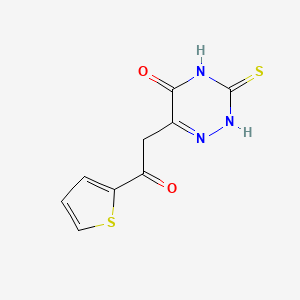

6-(2-氧代-2-(2-噻吩基)乙基)-3-巯基-4H-1,2,4-三嗪-5-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

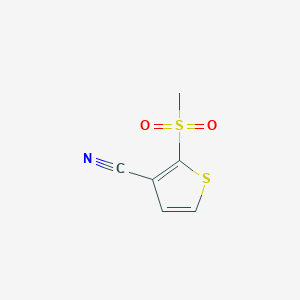

The compound "6-(2-oxo-2-(2-thienyl)ethyl)-3-sulfanyl-4H-1,2,4-triazin-5-one" is a derivative of 1,2,4-triazine, which is a heterocyclic compound featuring a ring structure composed of three carbon atoms and three nitrogen atoms. The triazine ring is a versatile scaffold in medicinal chemistry and materials science due to its ability to participate in various chemical reactions and its potential to be modified into numerous functional groups.

Synthesis Analysis

The synthesis of triazine derivatives can be complex, involving multiple steps and various reagents. For instance, the reaction of ethyl 2-oxo-3-(4-oxo-4H-chromen-2-yl)propanoates with S-methylisothiosemicarbazide hydroiodide leads to the formation of 3-methylsulfanyl-6-[(4-oxo-4H-chromen-2-yl)methyl]-1,2,4-triazin-5(2H)-ones when refluxed in pyridine . This indicates that substituents on the triazine ring can be introduced through reactions with different functional groups, such as the ethoxalyl group in the case of the mentioned paper. The yields of such reactions can vary, and the choice of solvent can significantly influence the outcome of the synthesis.

Molecular Structure Analysis

The molecular structure of triazine derivatives is characterized by the triazine ring, which can adopt different substitution patterns. The electronic and steric effects of the substituents can influence the overall geometry and reactivity of the molecule. For example, in the case of 4,6-dimethoxy-1,3,5-triazine-2-sulfenic acid, the molecule was found to adopt a sulfenyl structure in the condensed phase, and the 6-membered ring was almost planar . This suggests that similar triazine derivatives, such as the compound , may also exhibit planarity and specific electronic distributions that can be analyzed through spectroscopic methods and computational calculations.

Chemical Reactions Analysis

Triazine derivatives can participate in various chemical reactions, including etherification, as demonstrated by the transformation of benzyl alcohols into their methyl or ethyl ethers using 2,4,6-trichloro-1,3,5-triazine . This chemoselective process indicates that triazine compounds can act as reagents in the selective modification of other molecules. The presence of a sulfanyl group in the compound "6-(2-oxo-2-(2-thienyl)ethyl)-3-sulfanyl-4H-1,2,4-triazin-5-one" suggests potential reactivity with electrophiles or as a nucleophile in substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazine derivatives are influenced by their molecular structure. Factors such as solubility, melting point, and stability can vary based on the nature and position of substituents on the triazine ring. For instance, the unexpectedly stable nature of 4,6-dimethoxy-1,3,5-triazine-2-sulfenic acid, as well as its crystalline form and ionization constant, provide insights into the behavior of sulfenic acids within the triazine class . These properties are essential for understanding the potential applications of triazine derivatives in various fields, including pharmaceuticals and materials science.

科学研究应用

摩擦学性能和应用

Wu 等人 (2017) 对含硫三嗪衍生物的摩擦学性能和摩擦化学机理进行的一项研究强调了它们在用作水-乙二醇基液中的添加剂时的抗磨损和减摩能力的显着提高。这项研究表明在润滑和磨损保护技术中具有潜在的应用 (Wu 等人,2017).

新型化合物的合成

Clerici 等人 (1999) 和 Vetyugova 等人 (2018) 详细介绍了通过操纵含硫三嗪衍生物来合成新型化合物。这些合成方法开辟了创造新材料的途径,这些新材料在药物发现、材料科学和化学传感器中具有潜在应用 (Clerici 等人,1999), (Vetyugova 等人,2018).

抗菌和抗真菌活性

El-Shehry 等人 (2020) 研究了新的稠合噻唑并[3,2-b]三嗪衍生物的抗菌和抗真菌活性,突出了含硫三嗪化合物在开发新的抗菌剂中的潜力 (El-Shehry 等人,2020).

属性

IUPAC Name |

6-(2-oxo-2-thiophen-2-ylethyl)-3-sulfanylidene-2H-1,2,4-triazin-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O2S2/c13-6(7-2-1-3-16-7)4-5-8(14)10-9(15)12-11-5/h1-3H,4H2,(H2,10,12,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLCLFGPOTYJLFI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)CC2=NNC(=S)NC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(2-oxo-2-(2-thienyl)ethyl)-3-sulfanyl-4H-1,2,4-triazin-5-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

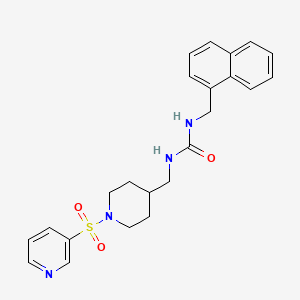

![N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]-3-(4-methoxyphenyl)propanamide](/img/structure/B2520109.png)

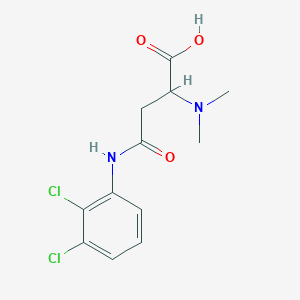

![3-(Benzenesulfonyl)-4-[4-(3-chlorophenyl)piperazin-1-yl]quinoline](/img/structure/B2520113.png)

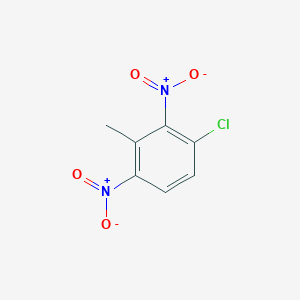

![N-(2-fluorophenyl)-2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2520118.png)

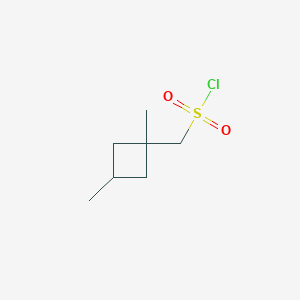

![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-methoxybenzamide](/img/structure/B2520120.png)

![N-[2-[[methylsulfonyl]amino]ethyl]-2,5-bis[2,2,2-trifluoroethoxy]benzenecarboxamide](/img/structure/B2520124.png)

![2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(3-chlorophenyl)acetamide](/img/structure/B2520125.png)